molecular formula C10H11NO4 B14845536 4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid

4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid

Cat. No.: B14845536
M. Wt: 209.20 g/mol
InChI Key: SDQZDMNJNRBHFV-UHFFFAOYSA-N
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Description

4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid is an organic compound with a unique structure that includes a dimethylcarbamoyl group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid typically involves the introduction of the dimethylcarbamoyl group to a hydroxybenzoic acid derivative. One common method is through the reaction of 3-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(Dimethylcarbamoyl)-3-oxobenzoic acid.

    Reduction: 4-(Dimethylcarbamoyl)-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    4-(Dimethylcarbamoyl)benzoic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    3-Hydroxybenzoic acid: Lacks the dimethylcarbamoyl group, reducing its potential for enzyme inhibition.

    4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a dimethylcarbamoyl group, leading to different reactivity and applications.

Uniqueness: 4-(Dimethylcarbamoyl)-3-hydroxybenzoic acid is unique due to the presence of both the dimethylcarbamoyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-(dimethylcarbamoyl)-3-hydroxybenzoic acid

InChI

InChI=1S/C10H11NO4/c1-11(2)9(13)7-4-3-6(10(14)15)5-8(7)12/h3-5,12H,1-2H3,(H,14,15)

InChI Key

SDQZDMNJNRBHFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C(=O)O)O

Origin of Product

United States

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